Penfluridol

Descripción general

Descripción

Penfluridol es un antipsicótico diphenylbutilpiperidínico de primera generación altamente potente. Fue descubierto en Janssen Pharmaceutica en 1968 . This compound se utiliza principalmente para el tratamiento de la esquizofrenia crónica y trastornos psicóticos similares. Es conocido por su vida media de eliminación extremadamente larga, lo que permite su administración una vez a la semana .

Métodos De Preparación

La preparación de penfluridol implica varios pasos:

- Este intermedio se reduce utilizando un agente reductor.

- El compuesto resultante se somete a una reacción de Friedel-Crafts con fluorobenceno.

- El producto luego se hace reaccionar con cloroformiato de etilo.

- El compuesto resultante se hidroliza y se reduce nuevamente para producir this compound .

Anhídrido succínico y fluorobenceno: se hacen reaccionar a través de espectros infrarrojos, seguidos de descomposición con ácido para formar un compuesto intermedio.

Este método es adecuado para la producción comercial debido a su alto rendimiento, bajo costo y condiciones de reacción suaves .

Análisis De Reacciones Químicas

Penfluridol se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: El compuesto se puede reducir utilizando agentes reductores comunes, lo que da como resultado diferentes formas reducidas.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente involucrando sus anillos aromáticos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Penfluridol ha sido ampliamente estudiado por sus propiedades antipsicóticas. Recientemente, ha ganado atención por sus posibles efectos anticancerígenos. Los estudios han demostrado que this compound puede inducir apoptosis y reducir la supervivencia de varias líneas celulares cancerosas, incluidas las células cancerosas de mama, páncreas, glioblastoma y pulmón . También se ha demostrado que inhibe la señalización de integrinas, lo que es crucial para la supervivencia y metástasis de las células cancerosas . Además, this compound se ha investigado por su potencial para tratar la leucemia mieloide aguda induciendo la autofagia citoprotectora y la apoptosis .

Mecanismo De Acción

Penfluridol ejerce sus efectos antipsicóticos bloqueando el receptor de dopamina postsináptico en el sistema dopaminérgico mesolímbico. Esta inhibición reduce la liberación de hormonas hipotalámicas e hipofisarias . Los efectos anticancerígenos del compuesto están mediados a través de varias vías, incluida la inhibición de la señalización de integrinas y la inducción de especies reactivas de oxígeno (ROS), lo que lleva a la apoptosis y la autofagia .

Comparación Con Compuestos Similares

Penfluridol está relacionado con otros antipsicóticos diphenylbutilpiperidínicos, como pimozide y fluspirilene. En comparación con estos compuestos, this compound tiene una vida media de eliminación extremadamente larga, lo que permite una dosificación semanal . Su potencia antipsicótica es similar tanto a la de haloperidol como a la de pimozide . this compound es solo ligeramente sedante pero a menudo causa efectos secundarios extrapiramidales, como acatisia, discinesia y pseudoparkinsonismo .

Compuestos Similares

- Pimozide

- Fluspirilene

- Haloperidol

Los efectos únicos de larga duración de this compound y sus posibles propiedades anticancerígenas lo convierten en un compuesto de gran interés tanto en la investigación psiquiátrica como oncológica.

Actividad Biológica

Penfluridol is a long-acting antipsychotic primarily used to treat schizophrenia and other psychotic disorders. Recent research has unveiled its potential biological activities beyond psychiatric applications, particularly in cancer therapy and antimicrobial action. This article delves into the diverse biological activities of this compound, supported by case studies, research findings, and data tables.

Anticancer Properties

Mechanism of Action

this compound has been shown to exhibit significant anticancer properties, particularly against triple-negative breast cancer (TNBC) and clear cell renal cell carcinoma (ccRCC). Its mechanism involves the inhibition of various signaling pathways that are crucial for tumor growth and metastasis.

-

Inhibition of Stemness and Proliferation

In ccRCC cells, this compound regulates pluripotent transcription factors by inhibiting GLI1, OCT4, and Nanog, leading to reduced self-renewal and proliferation. This is facilitated through endoplasmic reticulum (ER) stress-induced unfolded protein response (UPR), which promotes autophagy-mediated apoptosis . -

Reduction of Metastatic Growth

In TNBC models, this compound significantly inhibited metastatic growth by reducing the expression of integrins and other signaling molecules associated with tumor invasion. In vivo studies demonstrated a 90% reduction in brain tumor growth in treated mice . - Table: Anticancer Effects of this compound

Antimicrobial Activity

Recent studies have highlighted this compound's antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

-

Bactericidal Activity

This compound exhibits strong bactericidal activity against S. aureus, with minimum inhibitory concentrations (MIC) ranging from 4–8 μg/ml and minimum bactericidal concentrations (MBC) between 16–32 μg/ml. It effectively inhibits biofilm formation and can eradicate preformed biofilms in a dose-dependent manner . - Table: Antimicrobial Efficacy of this compound

| Bacteria | MIC (μg/ml) | MBC (μg/ml) | Biofilm Eradication | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | 4–8 | 16–32 | Yes | |

| Enterococcus faecalis | Not specified | Not specified | Yes |

Case Studies

- Case Study on TNBC : A study demonstrated that chronic administration of this compound did not elicit significant toxic effects while effectively reducing tumor growth in various models. The treatment led to increased apoptosis and decreased survival rates of metastatic cells .

- Antimicrobial Study : Another investigation focused on the efficacy of this compound against S. aureus showed that it could significantly inhibit biofilm formation and kill persister cells, suggesting its potential as an alternative treatment for resistant bacterial infections .

Propiedades

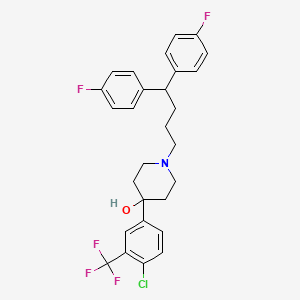

IUPAC Name |

1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLAAYDRRZXJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049021 | |

| Record name | Penfluridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26864-56-2 | |

| Record name | Penfluridol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26864-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penfluridol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026864562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penfluridol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENFLURIDOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Penfluridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penfluridol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENFLURIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TLU22Q8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.